3-(Trifluoromethoxy)benzoyl chloride

CRTh2 antagonism asthma drug discovery structure–activity relationship

3-(Trifluoromethoxy)benzoyl chloride (CAS 86270-03-3) belongs to the class of fluorinated aromatic acyl chlorides, bearing a strongly electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the meta position of a benzoyl chloride scaffold (C₈H₄ClF₃O₂, MW 224.56). The compound exists as a colorless to pale yellow liquid at ambient temperature with a boiling point of 204.1 °C (at 760 mmHg), a density of 1.4–1.43 g/cm³, and a refractive index of approximately 1.467.

Molecular Formula C8H4ClF3O2
Molecular Weight 224.56 g/mol
CAS No. 86270-03-3
Cat. No. B1297548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)benzoyl chloride
CAS86270-03-3
Molecular FormulaC8H4ClF3O2
Molecular Weight224.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(=O)Cl
InChIInChI=1S/C8H4ClF3O2/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H
InChIKeyMGKIOAXLPYJSMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)benzoyl chloride CAS 86270-03-3: Core Physicochemical and Structural Baseline for Informed Procurement


3-(Trifluoromethoxy)benzoyl chloride (CAS 86270-03-3) belongs to the class of fluorinated aromatic acyl chlorides, bearing a strongly electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the meta position of a benzoyl chloride scaffold (C₈H₄ClF₃O₂, MW 224.56) . The compound exists as a colorless to pale yellow liquid at ambient temperature with a boiling point of 204.1 °C (at 760 mmHg), a density of 1.4–1.43 g/cm³, and a refractive index of approximately 1.467 . As an acyl chloride, it is highly moisture-sensitive and hydrolyzes readily to 3-(trifluoromethoxy)benzoic acid, necessitating storage under inert atmosphere at room temperature . Its primary utility lies in serving as an electrophilic building block for the introduction of the 3-(trifluoromethoxy)benzoyl moiety into pharmaceutical intermediates, agrochemicals, and advanced materials through nucleophilic acyl substitution reactions.

Electrophilic building block for 3-(trifluoromethoxy)benzoyl incorporation Nucleophilic acyl substitution workflows
Meta-substituted aryl acyl chloride with distinct electronic profile Position-dependent reactivity and pharmacophoric geometry
Moisture-sensitive liquid; requires inert-atmosphere handling Store under inert gas at room temperature

Why 3-(Trifluoromethoxy)benzoyl chloride CAS 86270-03-3 Cannot Be Generically Substituted: Position-, Electronic-, and Steric-Dependent Differentiation


The meta (3-) position of the trifluoromethoxy group on the benzoyl chloride ring is not an interchangeable design choice. At the most fundamental level, meta-substituted benzoyl chlorides exhibit distinct host–guest complexation stoichiometry (1:1) with cyclodextrins compared to their para-substituted counterparts (2:1), demonstrating that the position of the substituent dictates molecular recognition behavior which propagates through to biological target engagement [1]. Furthermore, the Hammett substituent constants for OCF₃ differ between the meta (σm = 0.38) and para (σp = 0.35) positions [2], translating into quantifiably different carbonyl electrophilicity and, consequently, divergent acylation kinetics and downstream product profiles. For procurement decisions, substituting the meta-isomer with the para-isomer, the ortho-isomer, or a CF₃ analog introduces uncontrolled variables in reaction selectivity, steric environment, and pharmacophoric geometry that cannot be compensated for by post-synthetic adjustment. The quantitative evidence below substantiates each of these differentiation dimensions.

Position Para- or ortho-OCF₃ isomers may shift reaction selectivity, molecular recognition, and target engagement.
Electronic CF₃ or OCH₃ analogs alter carbonyl electrophilicity; acylation rates and chemoselectivity may not transfer.
Handling Uncontrolled moisture exposure hydrolyzes acyl chloride to 3-(trifluoromethoxy)benzoic acid, compromising reactivity.

3-(Trifluoromethoxy)benzoyl chloride CAS 86270-03-3: Comparator-Driven Quantitative Evidence for Differentiated Procurement Decisions


CRTh2 Receptor Antagonist Potency: Meta-OCF₃ vs. Para-OCF₃ Benzoyl Derivatives – An 8.3-Fold IC₅₀ Difference

In a matched-pair comparison using the same tetrahydroquinoline scaffold, the derivative acylated with 3-(trifluoromethoxy)benzoyl chloride exhibited an IC₅₀ of 217 nM for displacement of [³H]PGD₂ from the human CRTh2 receptor expressed in 293 cells, whereas the analog bearing the 4-(trifluoromethoxy)benzoyl group displayed an IC₅₀ of 26 nM under identical assay conditions [1][2]. This 8.3-fold potency gain for the para-isomer illustrates that the positional attachment of the –OCF₃ group on the benzoyl fragment is not interchangeable; the meta-substituted building block produces a pharmacologically distinct outcome.

CRTh2 Antagonist IC₅₀
Head-to-head
Meta-OCF₃: 217 nM vs. Para-OCF₃: 26 nM (8.3-fold difference)
Positional isomer produces distinct target engagement profile.
Receptor binding context; supports SAR-driven procurement.
CRTh2 antagonism asthma drug discovery structure–activity relationship

Hammett Substituent Constants: σm vs. σp for OCF₃ and Comparison with CF₃ and OCH₃ Analogs

The trifluoromethoxy group (–OCF₃) has distinct Hammett substituent constants at the meta (σm = 0.38) and para (σp = 0.35) positions of the aromatic ring [1]. By comparison, the trifluoromethyl group (–CF₃) exhibits σm = 0.43 and σp = 0.54, while the methoxy group (–OCH₃) shows σm = 0.12 and σp = –0.27 [2]. The σm > σp inversion for OCF₃ (versus CF₃ where σp > σm) reflects the competing inductive electron-withdrawal and resonance electron-donation of the oxygen-linked OCF₃ unit. For the benzoyl chloride, the σm value of 0.38 at the 3-position predicts greater carbonyl activation (enhanced electrophilicity) than σp = 0.35 at the 4-position, but less activation than a 3-CF₃ substituent (σm = 0.43).

Hammett σ Constants
Class-level
σm(OCF₃) = 0.38; σp(OCF₃) = 0.35
Predicts measurable carbonyl electrophilicity difference.
Standard Hammett analysis context; supports reactivity review.
electronic effects Hammett analysis acyl chloride reactivity

Ambient-Pressure Boiling Point: Reduced Volatility of the Meta-Isomer Relative to the Para-Isomer at 760 mmHg

3-(Trifluoromethoxy)benzoyl chloride has a boiling point of 204.1 ± 35.0 °C at 760 mmHg (atmospheric pressure) , while its para-isomer, 4-(trifluoromethoxy)benzoyl chloride, exhibits a predicted boiling point of 220.5 ± 35.0 °C at 760 mmHg . The ~16 °C lower boiling point of the meta-isomer implies greater volatility and reduced energy input for distillation-based purification at atmospheric pressure. In contrast, the ortho-isomer 2-(trifluoromethoxy)benzoyl chloride is substantially more volatile (bp ~94 °C at 15 mmHg), indicating a fundamentally different volatility profile that reflects altered intermolecular interactions.

Boiling Point
Cross-study
Meta: 204.1 °C vs. Para: 220.5 °C (Δ ~16 °C)
Lower volatility may simplify distillation-based purification.
Predicted values; process engineering context.
physicochemical properties boiling point process engineering

Lipophilicity Modulation: OCF₃ Increases LogD by 0.7–1.4 Units Compared to OCH₃ – Equivalent to CF₃ but with Distinct Metabolic Fate

A systematic study evaluating the impact of the OCF₃ group on aliphatic compound properties demonstrated that replacement of OCH₃ with OCF₃ increased lipophilicity by 0.7–1.4 LogD units, an effect comparable in magnitude to that of the CF₃ group [1]. Critically, the same study revealed that most CF₃O-containing compounds exhibited decreased microsomal stability relative to both their CH₃O and CF₃ analogs. This finding distinguishes OCF₃-containing building blocks like 3-(trifluoromethoxy)benzoyl chloride from their CF₃ counterparts (e.g., 3-(trifluoromethyl)benzoyl chloride): the lipophilicity gain is similar, but the metabolic vulnerability of the O–CF₃ bond introduces a different pharmacokinetic profile that must be accounted for in lead optimization.

Lipophilicity & Stability
Cross-study
ΔLogD +0.7–1.4 (vs. OCH₃); Metabolic stability: OCH₃ ≥ CF₃ > OCF₃
Lipophilicity gain similar to CF₃, but metabolic profile may differ.
Rat microsome data; supports ADME/PK profile review.
lipophilicity drug-likeness metabolic stability

Cyclodextrin Host–Guest Stoichiometry: Meta-Substituted Benzoyl Chlorides Form 1:1 Complexes; Para-Substituted Form 2:1 Complexes

Kinetic studies on the solvolysis of substituted benzoyl chlorides in the presence of α-cyclodextrin (α-CD) revealed a fundamental difference in host–guest complexation: meta-substituted benzoyl chlorides form host:guest complexes with 1:1 stoichiometry, whereas para-substituted benzoyl chlorides induce a 2:1 (host:guest) stoichiometry [1]. This class-level observation is attributed to the different molecular geometries and accommodation modes of meta- vs. para-substituted substrates within the α-CD cavity. 3-(Trifluoromethoxy)benzoyl chloride, as a meta-substituted benzoyl chloride, is therefore predicted to follow the 1:1 complexation pattern, which has implications for its behavior in cyclodextrin-mediated reactions, drug delivery systems, and supramolecular catalyst design.

CD Complexation
Class-level
Meta-substituted benzoyl chlorides: 1:1 (α-CD); Para: 2:1
Host–guest stoichiometry diverges by substitution position.
No OCF₃-specific data; review for formulation context.
supramolecular chemistry solvolysis kinetics molecular recognition

Clinical Validation of the 3-Trifluoromethoxy Phenyl Motif: Multiple FDA-Approved Drugs Incorporate the Meta-OCF₃ Pharmacophore

The 3-(trifluoromethoxy)phenyl substructure accessible via 3-(trifluoromethoxy)benzoyl chloride is a validated pharmacophoric element in multiple FDA-approved drugs, including Riluzole (amyotrophic lateral sclerosis), Delamanid (multidrug-resistant tuberculosis), Sonidegib (basal cell carcinoma), and Pretomanid (tuberculosis) [1]. These molecules all contain a 3-OCF₃-substituted aromatic ring that contributes to their favorable lipophilicity, metabolic profile, and target binding. Notably, the approved agents predominantly utilize the meta- rather than para-OCF₃ orientation, suggesting empirical medicinal chemistry preference for the electronic and steric properties conferred by the 3-position attachment. This body of clinical evidence provides confidence that the 3-(trifluoromethoxy)benzoyl moiety, when incorporated into drug candidates, has a track record of delivering developable molecules.

Clinical Precedent
Supporting evidence
Meta-OCF₃ motif present in FDA-approved drugs (Riluzole, Delamanid, etc.)
Downstream translational track record reported.
Pharmacophore survey; development context, not efficacy promise.
FDA-approved drugs pharmacophore validation drug design

Best Research and Industrial Application Scenarios for 3-(Trifluoromethoxy)benzoyl chloride CAS 86270-03-3


CRTh2 / DP₂ Receptor Antagonist Lead Optimization: SAR Exploration of OCF₃ Positional Isomers

For medicinal chemistry programs targeting the CRTh2 (DP₂) receptor in asthma and allergic inflammation, 3-(trifluoromethoxy)benzoyl chloride serves as the essential building block for generating the meta-OCF₃ benzoyl series. As the BindingDB evidence demonstrates an 8.3-fold IC₅₀ difference between meta- and para-substituted tetrahydroquinoline derivatives (217 nM vs. 26 nM) [Section 3, Evidence Item 1], systematic procurement of both the meta and para isomers enables rigorous positional SAR investigation. The meta-isomer specifically produces a less potent but pharmacologically distinct CRTh2 interaction profile that may offer advantages in partial antagonism or biased signaling, scenarios where maximal target engagement is not always desirable.

Acylation Rate-Optimized Synthesis: Leveraging Meta-Position Electronic Effects for Chemoselective Amide Bond Formation

The Hammett σm value of 0.38 for the 3-OCF₃ substituent [Section 3, Evidence Item 2] predicts a carbonyl electrophilicity intermediate between that of the 3-CF₃ analog (σm = 0.43) and the 3-OCH₃ analog (σm = 0.12). This positions 3-(trifluoromethoxy)benzoyl chloride as a tunable acylating agent for chemoselective transformations where excessive reactivity (e.g., from 3-CF₃ benzoyl chloride) would lead to over-acylation or side reactions with polyfunctional substrates, while insufficient reactivity (e.g., from 3-OCH₃ benzoyl chloride) would result in sluggish kinetics. The 16 °C lower boiling point relative to the para-isomer [Section 3, Evidence Item 3] also facilitates solvent removal, supporting efficient workup in multi-step sequences.

Cyclodextrin-Mediated Drug Delivery and Supramolecular Catalyst Design Exploiting 1:1 Host–Guest Stoichiometry

The class-level observation that meta-substituted benzoyl chlorides form 1:1 host:guest complexes with α-cyclodextrin, in contrast to the 2:1 complexes of para-substituted analogs [Section 3, Evidence Item 5], makes 3-(trifluoromethoxy)benzoyl chloride the preferred building block for constructing cyclodextrin-encapsulated prodrugs or supramolecular catalysts. The 1:1 stoichiometry simplifies formulation stoichiometry, enables predictable loading ratios, and avoids the kinetic complexity of 2:1 complexation. Researchers developing cyclodextrin-based drug delivery vehicles or enzyme-mimetic catalysts should prioritize the meta-isomer for applications where defined 1:1 host–guest assembly is a design requirement.

Lead Optimization Balancing Lipophilicity and Metabolic Stability: OCF₃ as a CF₃ Bioisostere with Differentiated PK Profile

In drug discovery programs where lipophilicity must be increased to improve membrane permeability without sacrificing metabolic stability, 3-(trifluoromethoxy)benzoyl chloride provides access to the OCF₃ motif, which increases LogD by 0.7–1.4 units versus OCH₃ – comparable to the CF₃ group [Section 3, Evidence Item 4]. Critically, however, OCF₃-substituted compounds exhibit decreased microsomal stability relative to CF₃ analogs, a differentiation that can be exploited either positively (for prodrug strategies requiring metabolic lability) or managed cautiously (through structural shielding of the O–CF₃ bond). The clinical precedent set by FDA-approved drugs containing the 3-OCF₃-phenyl motif [Section 3, Evidence Item 6] provides validation that these challenges are surmountable and that the meta-OCF₃ pharmacophore can yield developable candidates.

Application
Selection Property
Validation Focus
CRTh2 / DP₂ receptor SAR studies
Meta-OCF₃ positional isomer identity
Target engagement profile and biased signaling context
Chemoselective amide bond formation
Tunable carbonyl electrophilicity (σm = 0.38)
Acylation rate control and over-acylation risk review
Cyclodextrin-mediated delivery research
Predicted 1:1 host–guest stoichiometry
Encapsulation efficiency and formulation loading ratio
Lipophilicity / metabolic stability optimization
OCF₃ as CF₃ bioisostere with differentiated PK profile
Microsomal stability and ADME endpoint context

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